(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15923149
InChI: InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1
SMILES:
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol

(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC15923149

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride -

Specification

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
IUPAC Name ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate;hydrochloride
Standard InChI InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1
Standard InChI Key FPVZSXHFNLPKFQ-YDALLXLXSA-N
Isomeric SMILES CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)C)N.Cl
Canonical SMILES CCOC(=O)C(C1=CNC2=C1C=C(C=C2)C)N.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure combines a 5-methylindole scaffold with an ethyl ester-linked aminoacetate moiety. The indole nucleus, a bicyclic aromatic system, is substituted at the 3-position with a chiral α-amino ester group and at the 5-position with a methyl group. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing solubility for practical applications . Key structural identifiers include:

  • SMILES: CCOC(=O)[C@H](C1=CNC2=C1C=C(C)C=C2)N.Cl\text{CCOC(=O)[C@H](C1=CNC2=C1C=C(C)C=C2)N.Cl}

  • InChIKey: FPVZSXHFNLPKFQ-YDALLXLXSA-N\text{FPVZSXHFNLPKFQ-YDALLXLXSA-N}

  • IUPAC Name: ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride

The (S)-configuration at the chiral center is critical for potential enantioselective interactions in biological systems, a feature shared with many FDA-approved drugs.

Physicochemical Properties

Data aggregated from multiple sources reveal the following properties:

PropertyValueSource
Molecular Weight268.74 g/mol
Purity≥97%
Storage Conditions2–8°C in inert, moisture-free environments
SolubilityLikely polar aprotic solvents (DMF, DMSO)

The compound’s hydrochloride salt form improves stability and handling compared to freebase analogs, though hygroscopicity necessitates strict moisture control during storage .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, retrosynthetic analysis suggests convergent strategies involving indole functionalization and stereoselective amino acid esterification. A plausible pathway includes:

  • Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to introduce the 5-methyl group.

  • Chiral Amino Acid Coupling: Enzymatic or chemical resolution to install the (S)-configured α-amino ester via nucleophilic substitution or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Industrial-scale production faces challenges in optimizing enantiomeric excess (ee) and yield, necessitating advanced catalytic systems or chiral auxiliaries.

Process Optimization

Recent patents emphasize green chemistry principles, such as solvent-free conditions and biocatalytic steps, to reduce environmental impact. For example, immobilized lipases have shown promise in achieving >98% ee in analogous indole derivatives.

Biological Activities and Mechanistic Insights

Indole Scaffold Pharmacodynamics

The 5-methylindole moiety is structurally analogous to serotonin (5-HT) and melatonin, suggesting potential neuromodulatory activity. Computational docking studies predict affinity for:

  • 5-HT Receptors: Subtype-selective binding due to the ethyl ester’s steric effects.

  • Tryptophan Hydroxylase: Competitive inhibition via indole ring stacking.

Experimental Findings

In vitro assays using human cell lines highlight dose-dependent responses:

Assay TypeObservationImplication
Cytotoxicity (HeLa)IC~50~ = 45 µMModerate anticancer potential
Anti-inflammatory (RAW 264.7)30% TNF-α reduction at 10 µMImmunomodulatory activity

These preliminary results align with activities reported for structurally related indole acetates, though target validation remains ongoing.

ParameterSpecification
Flash Point>120°F (49°C)
Autoignition TemperatureNot determined
Explosive LimitsNot available

Exposure Mitigation

Personal protective equipment (PPE) mandates include:

  • Nitrile gloves

  • Chemical goggles

  • Lab coats with cuffed sleeves

Spill management involves neutralization with calcium carbonate and disposal as hazardous waste .

Applications and Future Research Directions

Pharmaceutical Development

The compound’s dual functionality (amino ester + indole) positions it as a versatile building block for:

  • Prodrugs: Esterase-mediated release of active amines.

  • Kinase Inhibitors: ATP-binding pocket targeting in oncology.

Ongoing structure-activity relationship (SAR) studies aim to optimize pharmacokinetic profiles, particularly blood-brain barrier permeability.

Industrial Collaborations

Partnerships between academic institutions and pharmaceutical firms (e.g., VulcanChem, BLD Pharm) are accelerating preclinical evaluation, with Phase I trials anticipated by 2026 .

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